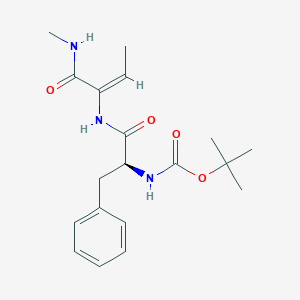

5-溴-4-氯-1H-吲哚-3-基癸酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-indole derivatives is a topic of interest in several papers. For instance, an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, was developed using a novel one-pot procedure with triethyl silane . Another paper describes the condensation reaction of 5-b

科学研究应用

合成和生物活性

- 5-溴-4-氯-1H-吲哚-3-基癸酸酯参与合成具有潜在药物化学应用的新型吲哚衍生物。例如,已经探索了与N-(取代苯基)丁酰胺合成混合噁二唑骨架,显示出强大的尿酶抑制潜力。由于它们对细胞膜的抑制动力学和低细胞毒性,这类化合物被认为在药物设计项目中具有价值(Nazir et al., 2018)。

抗菌、抗炎和抗增殖特性

- 5-溴-4-氯-1H-吲哚-3-基癸酸酯的衍生物已被合成并研究其抗菌、抗炎和抗增殖活性。这类化合物对各种病原体表现出显著效果,突显了它们在新型治疗剂开发中的潜力(Narayana et al., 2009)。

抗癌应用

- 从5-溴-4-氯-1H-吲哚-3-基癸酸酯衍生物合成的化合物已被评估其抗癌特性。例如,它们对化疗耐药癌细胞和肿瘤的影响,特别是在低浓度下破坏癌细胞微管骨架,表明它们作为抗癌剂的潜力(Mahal et al., 2016)。

抗菌活性

- 从结构相关于5-溴-4-氯-1H-吲哚-3-基癸酸酯的5-溴-2,3-二(呋喃-2-基)-1H-吲哚衍生物中合成的新杂环化合物表现出高抗菌活性,暗示了它们在开发抗菌药物中的相关性(Mageed et al., 2021)。

在微生物鉴定中的应用

- 5-溴-4-氯-1H-吲哚-3-基癸酸酯的衍生物已被用于开发一种新的色素化合物,用于快速和特异性鉴定大肠杆菌,展示了它在微生物分析中的实用性(Watkins et al., 1988)。

作用机制

Target of Action

The primary target of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including protein dephosphorylation .

Mode of Action

5-Bromo-4-chloro-1H-indol-3-yl nonanoate interacts with its target, alkaline phosphatase, by serving as a chromogenic substrate . When this compound is metabolized by the enzyme, it undergoes a color change, which can be detected using colorimetric methods . This property makes it useful in various biological assays and research applications .

Biochemical Pathways

The compound is involved in the phosphatase assay pathway . When metabolized by alkaline phosphatase, it is converted into a yellow compound . This reaction can be easily measured spectrophotometrically or fluorometrically, providing a convenient method for studying signal transduction pathways .

Result of Action

The primary result of the action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is the production of a color change . This color change, which occurs when the compound is metabolized by alkaline phosphatase, can be used to detect the activity of this enzyme . This makes it a valuable tool in various research applications, including the study of enzyme kinetics and the detection of alkaline phosphatase activity in different biological samples .

Action Environment

The action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the biological sample Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH.

属性

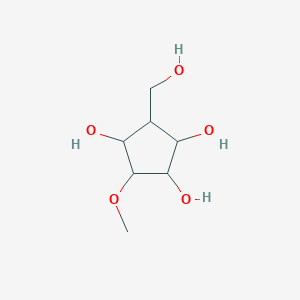

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) nonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSCZNTXZOTUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564414 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

CAS RN |

133950-77-3 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)